molecular formula C6H9BO2S B14026629 (3,4-Dimethylthiophen-2-yl)boronic acid

(3,4-Dimethylthiophen-2-yl)boronic acid

Cat. No.: B14026629
M. Wt: 156.02 g/mol
InChI Key: DCYYTXJYZBLQDW-UHFFFAOYSA-N
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Description

(3,4-Dimethylthiophen-2-yl)boronic acid is an organoboron compound featuring a thiophene ring substituted with methyl groups at the 3- and 4-positions and a boronic acid (-B(OH)₂) moiety at the 2-position. Thiophene-based boronic acids are of significant interest in medicinal and synthetic chemistry due to their unique electronic properties and versatility in cross-coupling reactions (e.g., Suzuki-Miyaura reactions) . Boronic acids generally exhibit low toxicity and are metabolized to boric acid, a "green compound" safely eliminated by the body .

Properties

Molecular Formula

C6H9BO2S

Molecular Weight

156.02 g/mol

IUPAC Name

(3,4-dimethylthiophen-2-yl)boronic acid

InChI

InChI=1S/C6H9BO2S/c1-4-3-10-6(5(4)2)7(8)9/h3,8-9H,1-2H3

InChI Key

DCYYTXJYZBLQDW-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=CS1)C)C)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dimethylthiophen-2-yl)boronic acid typically involves the borylation of a thiophene derivative. One common method is the direct borylation of 3,4-dimethylthiophene using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods: Industrial production methods for boronic acids often involve similar borylation reactions but are scaled up and optimized for efficiency and cost-effectiveness. These methods may include continuous flow processes and the use of more robust catalysts to handle larger quantities of reactants .

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Derivatives

Table 1: Structural and Functional Comparison of Selected Boronic Acids

Compound Name Structural Features Biological Activity (IC₅₀ or Ki) Key Findings
(3,4-Dimethylthiophen-2-yl)boronic acid Thiophene with methyl groups, boronic acid Not reported in evidence Likely used in cross-coupling; inferred stability from thiophene analogs
Phenanthren-9-yl boronic acid Polycyclic aromatic hydrocarbon (PAH) core IC₅₀ = 0.2251 µM (4T1 cells) Potent antiproliferative activity in triple-negative breast cancer cells
6-Hydroxynaphthalen-2-yl boronic acid Naphthalene with hydroxyl group IC₅₀ = 0.1969 µM (4T1 cells) High cytotoxicity; concentration-dependent cell viability reduction
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid Ortho-substituted aryl boronic acid IC₅₀ ≈ 1 µM (fungal HDAC) Inhibits appressorium formation in Magnaporthe oryzae at low concentrations
3-AcPBA (3-Acetamidophenylboronic acid) Acetamido-substituted phenylboronic acid pKa ≈ 8.5, low glucose affinity Used in physiological materials; limited binding at physiological pH

Key Research Findings

Thiophene-based boronic acids (e.g., 3-thiophenylboronic acid) showed moderate inhibition of bacterial enzymes (e.g., Streptococcus pneumoniae R39), with residual activity of 20% at 1 mM .

Enzyme Inhibition: Meta-substituted aryl boronic acids exhibited superior inhibition of bacterial penicillin-binding proteins (PBPs) compared to ortho-substituted analogs, highlighting the importance of substitution patterns . The fungal histone deacetylase (HDAC) inhibitor [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid outperformed trichostatin A at lower concentrations (1 µM vs. 1.5 µM) in suppressing appressorium formation .

Physicochemical Properties :

  • Solubility : Hydrophobic boronic acids (e.g., pyren-1-yl derivatives) face challenges in aqueous media, limiting their in vitro applicability .
  • pKa and Binding Affinity : 3-AcPBA and 4-MCPBA, commonly used in biomedical materials, have high pKa (>8.5) and low glucose-binding constants, making them less effective in physiological conditions compared to other derivatives .

Structural-Activity Relationships (SAR)

  • Hydroxyl or methoxyethyl groups (e.g., in 6-hydroxynaphthalen-2-yl boronic acid or the HDAC inhibitor) improve solubility and target interaction .
  • Aromatic Systems :
    • PAH-based boronic acids (e.g., phenanthren-9-yl) exhibit strong π-π stacking with biological targets, enhancing cytotoxicity .

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